molecular formula C23H16N2O5 B4912514 N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide

Cat. No.: B4912514
M. Wt: 400.4 g/mol
InChI Key: MBAXAHGZRXXBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.

    Biology: The compound exhibits antimicrobial activity against various bacterial strains.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s anti-inflammatory and anticancer activities are likely due to its ability to modulate various signaling pathways and inhibit key enzymes involved in these processes.

Comparison with Similar Compounds

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-14-12-16(24-22(26)18-7-3-4-8-20(18)25(28)29)10-11-17(14)19-13-15-6-2-5-9-21(15)30-23(19)27/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXAHGZRXXBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.